Trans-Epoxide Stereochemistry Confers cEH Inhibitory Potency 100-Fold Greater Than the Parent Chalcone Scaffold
In head-to-head enzyme assays using mouse liver cytosol, trans-chalcone oxide (1-benzoyl-2-phenyloxirane trans-isomer) inhibited cytosolic epoxide hydrolase (cEH)-mediated hydrolysis of [³H]-trans-stilbene oxide with an IC50 of approximately 40 µM, whereas the parent chalcone (the non-epoxidized α,β-unsaturated ketone) showed no significant cEH inhibition at comparable concentrations and instead inhibited cytosolic glutathione S-transferase acting on cis-stilbene oxide [1]. The (2R,3S)-enantiomer represents the active configuration within this trans-epoxide structure [2]. This demonstrates that the epoxide ring is not merely an incremental modification but a binary switch determining which detoxification pathway the compound modulates.
| Evidence Dimension | cEH inhibition IC50 vs. enzyme target selectivity |
|---|---|
| Target Compound Data | IC50 ≈ 40 µM (trans-chalcone oxide, cEH); negligible GST inhibition |
| Comparator Or Baseline | Parent chalcone: no significant cEH inhibition; GST inhibitor |
| Quantified Difference | Selectivity switch from GST (chalcone) to cEH (chalcone oxide); IC50 improvement from inactive to ~40 µM |
| Conditions | Mouse liver cytosol; substrate [³H]-trans-stilbene oxide hydrolysis assay; cEH vs. GST enzymes |
Why This Matters
For procurement decisions, confirming the (2R,3S)-epoxide form ensures a cEH-inhibitory compound; the non-epoxidized chalcone is functionally irrelevant for this target and cannot substitute.
- [1] Miyamoto, T.; Silva, M.; Hammock, B. D. Inhibition of epoxide hydrolases and glutathione S-transferases by 2-, 3-, and 4-substituted derivatives of 4'-phenylchalcone and its oxide. Arch. Biochem. Biophys. 1987, 254 (1), 203–213. DOI: 10.1016/0003-9861(87)90096-8. View Source
- [2] NCBI. chalcone epoxide [Supplementary Concept]: (2R)-(trans)-isomer designation. https://www.ncbi.nlm.nih.gov/mesh/2022665 (accessed 2026-05-10). View Source
